molecular formula C11H12 B12616882 1-(Cyclopropylidenemethyl)-2-methylbenzene CAS No. 881013-16-7

1-(Cyclopropylidenemethyl)-2-methylbenzene

Cat. No.: B12616882
CAS No.: 881013-16-7
M. Wt: 144.21 g/mol
InChI Key: GGGZGZUCYVZOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylidenemethyl)-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a cyclopropylidenemethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylidenemethyl)-2-methylbenzene can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor. For instance, the reaction of a suitable alkene with a diazo compound in the presence of a catalyst can yield the desired cyclopropylidene derivative. The reaction conditions typically include the use of a metal catalyst such as rhodium or copper, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the yield and selectivity of the desired product. Additionally, the purification of the compound may involve techniques such as distillation or chromatography to remove impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylidenemethyl)-2-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopropylidene group to a cyclopropyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropylidene ketones or carboxylic acids.

    Reduction: Formation of cyclopropyl-substituted benzene derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

1-(Cyclopropylidenemethyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic hydrocarbons.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylidenemethyl)-2-methylbenzene involves its interaction with various molecular targets. The cyclopropylidene group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular processes and pathways, making the compound useful in studying biochemical mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylbenzene: Similar structure but lacks the cyclopropylidene group.

    Methylbenzene (Toluene): Similar aromatic ring but lacks the cyclopropylidene group.

    Cyclopropylmethylbenzene: Similar structure but with a different substitution pattern.

Uniqueness

1-(Cyclopropylidenemethyl)-2-methylbenzene is unique due to the presence of both a cyclopropylidene group and a methyl group on the benzene ring

Properties

CAS No.

881013-16-7

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

1-(cyclopropylidenemethyl)-2-methylbenzene

InChI

InChI=1S/C11H12/c1-9-4-2-3-5-11(9)8-10-6-7-10/h2-5,8H,6-7H2,1H3

InChI Key

GGGZGZUCYVZOJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.